N-(2,4-DIMETHOXYPHENYL)-N-({N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Description
N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, methoxy groups, and sulfonamide functionalities, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-30-18-10-11-20(21(13-18)31-2)26(32(28,29)19-8-4-3-5-9-19)16-22(27)25-24-15-17-7-6-12-23-14-17/h3-15H,16H2,1-2H3,(H,25,27)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELDISLBIZGIET-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-3-carbaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with Benzenesulfonyl Chloride: The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- N-(2,4-Dimethylphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxyphenyl)-N-({N’-[(E)-(Pyridin-3-yl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, such as chloro or methyl groups, which may have different chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
